
3,4-Dichlorobenzonitrile
Overview
Description
3,4-Dichlorobenzonitrile (3,4-DCBN, CAS: 6574-99-8) is an aromatic nitrile with two chlorine substituents at the 3- and 4-positions of the benzene ring. It is a white crystalline solid with a molecular formula of C₇H₃Cl₂N and a molecular weight of 172.01 g/mol. Key physical properties include a melting point of 74–78°C, boiling point of 235.5°C, and density of 1.40 g/cm³ .
Synthesis:
3,4-DCBN is primarily synthesized via gas-phase ammoxidation of 3,4-dichlorotoluene using a VPO/SiO₂ catalyst. Optimal conditions (400°C, air-to-substrate molar ratio of 30:1) yield up to 85.3% under industrial settings .
Applications:
It serves as a critical intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals. For example, it is a precursor for 3,4-difluorobenzonitrile, a key intermediate in the synthesis of cyhalofop-butyl .
Preparation Methods
Preparation Methods
Bromination and Cyanidation Method
One of the prominent methods for synthesizing 3,4-dichlorobenzonitrile involves a two-step process: bromination followed by cyanidation.
Step 1: Bromination
- Starting Material : 1,2-Dichlorobenzene
- Catalyst : Ferric trichloride (FeCl$$_3$$) or iron powder
- Reagents : Bromine (Br$$_2$$)
- Conditions :
- Temperature: 30-75 °C
- Time: 1.5-3 hours
- Molar Ratio: 1,2-Dichlorobenzene to Bromine = 1.0-1.3:1
- Post-treatment involves extraction with sodium sulfite solution and dichloromethane.
Step 2: Cyanidation
- Reagents : Cuprous cyanide (CuCN)
- Solvent : N,N-Dimethylformamide (DMF)
- Conditions :
- Temperature: 100-150 °C
- Time: 2-4 hours
- Molar Ratio: 3,4-Dichlorobromobenzene to Cuprous cyanide = 1:1.0-1.3
This method boasts a molar yield exceeding 85% and a purity above or equal to 98%, making it suitable for industrial applications.
Direct Chlorination Method
Another method involves the direct chlorination of chlorobenzonitrile:
- Starting Material : Chlorobenzonitrile
- Reagent : Chlorine (Cl$$_2$$)
- Equipment : Tubular reactor
- Conditions :
- Temperature: 200-280 °C
- Catalyst options include iron chloride or other metal chlorides.
This method is advantageous due to its simplicity and the low cost of raw materials, making it viable for large-scale production.
Reaction of Dichlorobenzotrichloride with Ammonium Halide
A more complex method utilizes dichlorobenzotrichloride:
- Starting Material : 3,4-Dichlorobenzotrichloride
- Reagent : Ammonium halide (e.g., ammonium chloride)
- Catalyst : Copper catalyst
- Solvent : Sulfolane
- Conditions :
- Temperature: Approximately 190 °C
- Time: Up to 12 hours
This method has shown high yields when sulfolane is present in the reaction system, significantly enhancing the efficiency of the conversion process.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each preparation method for this compound:
Method | Starting Material | Yield (%) | Purity (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Bromination and Cyanidation | 1,2-Dichlorobenzene | >85 | ≥98 | High yield and purity; suitable for industrial use | Requires multiple steps |
Direct Chlorination | Chlorobenzonitrile | Not specified | Not specified | Simple process; low-cost raw materials | Limited control over byproducts |
Dichlorobenzotrichloride Reaction | 3,4-Dichlorobenzotrichloride | High | Not specified | High efficiency with sulfolane | Complexity in starting material availability |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to 3,4-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3,4-dichlorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Potassium fluoride (KF) in the presence of a phase transfer catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: 3,4-difluorobenzonitrile.
Reduction: 3,4-dichlorobenzylamine.
Oxidation: 3,4-dichlorobenzoic acid.
Scientific Research Applications
3,4-Dichlorobenzonitrile has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for drug development.
Industry: It is used in the production of dyes, engineering plastics, and photosensitive materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in its application as a herbicide, it interferes with the synthesis of cellulose in plant cell walls, leading to the death of young seedlings . The compound’s chlorine atoms play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dichlorobenzonitrile (3,5-DCBN)
- Physical Properties : Melting point 64–66°C, density 1.498 g/cm³, and higher thermal stability than 3,4-DCBN .
- Spectroscopy : DFT studies reveal distinct FT-IR and Raman spectra due to symmetrical Cl substitution. For example, C≡N stretching vibrations appear at ~2230 cm⁻¹, with Cl substituents affecting ring vibrational modes .
- Applications : Used as an internal standard in GC-MS analysis of pesticides like dichlobenil .
2,6-Dichlorobenzonitrile (Dichlobenil)
- Physical Properties : Higher melting point (143–146°C) and lower solubility in polar solvents compared to 3,4-DCBN .
- Reactivity : Exhibits herbicidal activity by inhibiting cellulose biosynthesis. Unlike 3,4-DCBN, it is directly used as a pesticide .
3,4-Difluorobenzonitrile (3,4-DFBN)
- Synthesis : Prepared via halogen-exchange fluorination of 3,4-DCBN using KF and tetraphenylphosphonium bromide in DMI solvent (85% yield at 225°C) .
- Advantages Over 3,4-DCBN : Enhanced electron-withdrawing effects due to fluorine, making it superior in synthesizing fluorinated agrochemicals like cyhalofop-butyl .
Reaction and Stability Comparison
Halogen-Exchange Reactivity
- 3,4-DCBN : Undergoes fluorination at elevated temperatures (290°C) in DMI, with catalytic Ph₄PBr improving yields from 11% to >85% .
- 3,5-DCBN: Limited fluorination reactivity due to meta-Cl positions, which resist nucleophilic substitution .
- 2,6-DCBN: No reported fluorination; stability under high temperatures makes it suitable for direct pesticidal applications .
Thermal and Chemical Stability
Compound | Thermal Stability | Reactivity with Nucleophiles |
---|---|---|
3,4-DCBN | Moderate | High (Cl substituents activate nitrile) |
3,5-DCBN | High | Moderate (symmetrical Cl reduces activation) |
2,6-DCBN | Very High | Low (steric hindrance from Cl) |
Research Findings and Data Tables
Table 1. Key Physical Properties
Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|
3,4-DCBN | 6574-99-8 | 74–78 | 235.5 | 1.40 |
3,5-DCBN | 6575-00-4 | 64–66 | 283.8* | 1.498 |
2,6-DCBN | 1194-65-6 | 143–146 | N/A | N/A |
3,4-DFBN | 64248-62-4 | 34–36 | 210–212 | 1.32 |
*Estimated value.
Table 2. Fluorination Yields of 3,4-DCBN Under Different Conditions
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | DMI | 225 | 6 | 11 |
Ph₄PBr | DMI | 225 | 6 | 85 |
Ph₄PBr | DMI | 290 (pressure) | 6 | 90+ |
Biological Activity
3,4-Dichlorobenzonitrile (DCBN), with the chemical formula CHClN, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in research and industry, and relevant case studies that highlight its cytotoxic effects and potential therapeutic uses.
This compound is characterized by two chlorine atoms located at the 3 and 4 positions on the benzene ring, which significantly influences its reactivity and biological interactions. The compound acts primarily as an enzyme inhibitor and a precursor in the synthesis of various bioactive molecules. Its mechanism of action includes interference with cellulose synthesis in plants, making it effective as a herbicide against young seedlings.
Table 1: Comparison of Biological Activities of Related Compounds
Compound | Biological Activity | Application Area |
---|---|---|
This compound | Enzyme inhibition, herbicidal activity | Agriculture, pharmaceuticals |
2,4-Dichlorobenzonitrile | Moderate herbicidal properties | Agriculture |
2,6-Dichlorobenzonitrile | Less effective as a herbicide | Agriculture |
Cytotoxic Effects
Recent studies have evaluated the cytotoxic effects of DCBN and related compounds on human cell lines. In a notable study, the cytotoxicity of benzonitrile pesticides—including DCBN—was tested on Hep G2 (liver) and HEK293T (kidney) cells. The results indicated that DCBN exhibits significant cytotoxic effects at varying concentrations, demonstrating a dose-dependent relationship .
Case Study: Cytotoxicity Testing
In vitro tests conducted on Hep G2 cells revealed that exposure to DCBN resulted in decreased cell viability at concentrations above 50 mg/L. The study highlighted that at 100 mg/L, cell viability dropped to approximately 56% after 48 hours .
Toxicity Assessment
The toxicity of DCBN has also been assessed through brine shrimp assays, which serve as a rapid screening method for potential cytotoxic agents. In these assays, DCBN displayed notable toxicity with an LD50 value indicating significant lethality towards Artemia salina (brine shrimp) at concentrations lower than those for many other chlorinated compounds .
Table 2: Toxicity Data from Brine Shrimp Assays
Compound | LD50 (µg/mL) | Toxicity Level |
---|---|---|
This compound | 6.52 | Significant toxicity |
2,4-Dichlorobenzonitrile | >500 | Low toxicity |
2,6-Dichlorobenzonitrile | >500 | Low toxicity |
Applications in Research and Industry
DCBN is utilized not only in agriculture but also in pharmaceutical research as a building block for drug development. Its role in synthesizing various organic compounds makes it valuable in medicinal chemistry. Additionally, it is employed in the production of dyes and engineering plastics due to its chemical stability and reactivity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,4-dichlorobenzonitrile, and what methodologies ensure high purity?
- Answer : Two key routes are:
- Halogen-exchange fluorination : Reacting this compound with spray-dried KF in 1,3-dimethylimidazolidine-2-one (DMI) at 225°C, using tetraphenylphosphonium bromide (Ph₄PBr) as a catalyst. This achieves up to 89% yield under optimized conditions .
- Ammoxidation of chlorotoluenes : Catalytic ammoxidation of 3,4-dichlorotoluene over VPO/SiO₂ catalysts at elevated temperatures (e.g., 350–400°C) produces this compound via gas-phase reactions .
Q. How do substitution reactions proceed at the meta and para positions of this compound?
- Answer : The nitrile group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Meta substitution is less favorable due to steric and electronic effects. For example, fluorination via halogen-exchange occurs preferentially at the para chlorine, forming 4-fluoro-3-chlorobenzonitrile as an intermediate before full substitution . Kinetic studies show meta-substitution requires harsher conditions (e.g., >290°C in DMI under pressure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for halogen-exchange reactions involving this compound?
- Answer : Yield discrepancies arise from:
- Catalyst selection : Ph₄PBr improves fluorination efficiency (89% yield) compared to uncatalyzed reactions (11%) .
- Solvent effects : DMI enhances reactivity over sulfolane due to better KF solubility and thermal stability .
- KF quality : Spray-dried KF with low moisture content (<0.1%) is critical; residual water deactivates the catalyst .
- Methodological fix : Pre-dry KF in a microwave oven and use inert gas purging to minimize moisture .
Q. What strategies optimize the ammoxidation of 3,4-dichlorotoluene to this compound over VPO catalysts?
- Answer : Key parameters include:
- V/P ratio : A V/P molar ratio of 1:2 maximizes active vanadyl pyrophosphate phases, enhancing NH₃ activation and nitrile formation .
- Temperature gradients : Stepwise heating (e.g., 350°C → 400°C) minimizes side reactions like over-oxidation to CO₂ .
- Feed composition : Maintain O₂ and NH₃ at 1:1.5 molar ratios to balance oxidation and ammoxidation pathways .
Q. How does this compound function as a precursor in polymer synthesis, and what are its limitations?
- Answer : It serves as a crosslinking agent in bismaleimide (BMI) resins. For example, reacting with fluorene-based monomers produces thermally stable polymers (degradation onset >400°C). Limitations include:
- Reactivity : The nitrile group requires alkaline conditions for nucleophilic attacks, limiting compatibility with acid-sensitive monomers .
- Byproducts : Residual chloride ions from incomplete substitution can catalyze undesired side reactions during curing .
Methodological & Analytical Questions
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Answer :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.51–7.76 ppm, with coupling constants confirming substitution patterns .
- Mass spectrometry : EI-MS (70 eV) gives a base peak at m/z 171 (M⁺) with Cl isotope patterns .
- XRD : Crystallinity analysis reveals orthorhombic packing (density 1.40 g/cm³) .
Q. How can researchers mitigate safety risks when handling this compound?
- Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (R20/21/22) and skin irritation (R36/37/38) .
- Storage : Seal in moisture-proof containers at 0–6°C to prevent hydrolysis .
- Waste disposal : Neutralize with NaOH solution to convert nitrile groups to less toxic carboxylates .
Q. Contradiction & Troubleshooting
Q. Why do some fluorination reactions of this compound yield unexpected mono-fluoro products?
- Answer : Incomplete substitution often results from:
- Insufficient KF stoichiometry : Use ≥5 equivalents of KF to drive the reaction to completion .
- Short reaction times : Extend reflux duration beyond 6 hours to achieve full difluorination .
- Catalyst degradation : Ph₄PBr decomposes above 230°C; replace with thermally stable alternatives like crown ethers .
Q. How do solvent polarity and dielectric constants influence the reactivity of this compound in nucleophilic substitutions?
- Answer : Polar aprotic solvents (e.g., DMI, ε = 37.5) stabilize transition states in SNAr mechanisms, accelerating substitution. Non-polar solvents (e.g., toluene) favor radical pathways, leading to side products .
Q. Application in Material Science
Q. What role does this compound play in designing high-performance polymers?
Properties
IUPAC Name |
3,4-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBYWUSERRVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215944 | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-99-8 | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6574-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3NZ9X3XQZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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